molecular formula C12H16ClNO2 B1598225 Carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester CAS No. 100282-49-3

Carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester

Cat. No. B1598225
CAS RN: 100282-49-3
M. Wt: 241.71 g/mol
InChI Key: VPYCRWKAAFUDHE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C14H20ClNO2 . The structure includes a carbamic acid group (-NHCOOH) attached to a 3-chloro-4-methylphenyl group and a 1,1-dimethylethyl ester group .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 357.6±35.0 °C, and its predicted density is 1.116±0.06 g/cm3 . The pKa is predicted to be -0.38±0.50 .

Scientific Research Applications

Pharmacological Action and Enzyme Inhibition

A study by Aeschlimann and Reinert (1931) explored the pharmacological action of carbamic esters, finding that various esters exhibit physostigmine-like actions, influencing miotic activity and intestinal peristalsis. The research highlights the significance of the carbamic ester group in modulating physiological responses, with some compounds demonstrating stability and activity comparable to physostigmine in stimulating intestinal peristalsis (Aeschlimann & Reinert, 1931).

Organic Synthesis and Amination Reactions

Mullick et al. (2010) discussed the use of carbamic acid esters as ammonia equivalents in palladium-catalyzed amination of aryl halides. This method enables the preparation of anilines with sensitive functional groups, showcasing the utility of carbamate esters in facilitating complex organic transformations (Mullick et al., 2010).

Synthesis of Isocyanates and Polyurethanes

Aso and Baba (2003) developed a process for synthesizing tolylenediisocyanate without using phosgene, employing carbamic acid esters (carbamates) as intermediates. This environmentally friendlier approach yields isocyanates, crucial in producing polyurethanes, demonstrating carbamates' role in sustainable industrial chemistry (Aso & Baba, 2003).

Prodrug Formulation and Stability Studies

Hansen, Faarup, and Bundgaard (1991) investigated carbamate ester prodrugs of dopaminergic compounds, focusing on their synthesis, stability, and bioconversion. This research underscores the importance of carbamates in developing prodrug forms to improve the pharmacokinetic profiles of therapeutic agents (Hansen et al., 1991).

Chiral Synthesis and Drug Development

Patel et al. (1997) detailed the stereoselective microbial reduction of a carbamic acid ester, a key intermediate in synthesizing an HIV protease inhibitor. This study exemplifies carbamates' utility in enantioselective synthesis, pivotal for creating chiral pharmaceuticals (Patel et al., 1997).

Mechanism of Action

While the specific mechanism of action for this compound isn’t available, carbamates in general are known to inhibit acetylcholinesterase, an enzyme essential for nerve function in insects, humans, and many other animals .

properties

IUPAC Name

tert-butyl N-(3-chloro-4-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-8-5-6-9(7-10(8)13)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYCRWKAAFUDHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406853
Record name Carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester

CAS RN

100282-49-3
Record name Carbamic acid, (3-chloro-4-methylphenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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